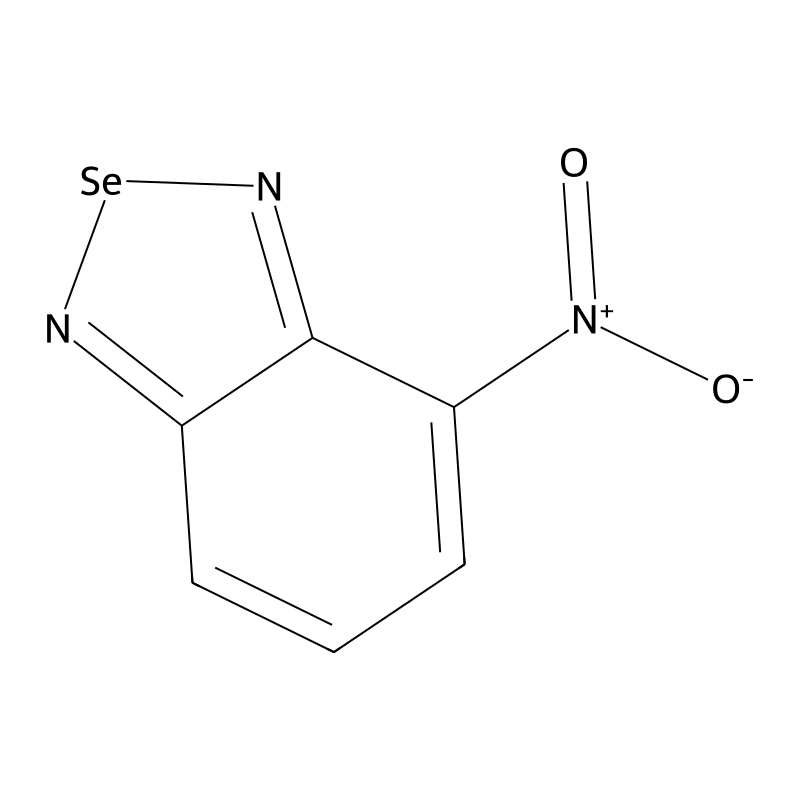

4-Nitro-2,1,3-benzoselenadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Semiconductor

The presence of the nitro group (NO2) and the aromatic ring system in 4-Nitro-2,1,3-benzoselenadiazole indicates potential for semiconducting properties. Research on similar aromatic nitro compounds suggests they can exhibit semiconductive behavior (). Further investigation is needed to determine if 4-Nitro-2,1,3-benzoselenadiazole possesses similar properties.

Material Science Applications

The combination of selenium and the aromatic ring structure can be of interest for material science applications. Selenium is known for its photoconductivity and ability to form various polymers. Research into similar organoselenium compounds explores their potential use in solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices (). Studies are needed to see if 4-Nitro-2,1,3-benzoselenadiazole exhibits similar properties.

Biomedical Research (の可能性)(kanosei)

The nitro group can participate in various biological processes. However, due to the lack of current research, it's difficult to speculate on any specific biomedical applications of 4-Nitro-2,1,3-benzoselenadiazole. Further studies are needed to explore its potential bioactivity. It's important to note that (可能性)(kanosei) indicates "possibility" and should not be taken as a confirmed area of research.

Research indicates that 4-nitro-2,1,3-benzoselenadiazole exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for developing anti-cancer drugs. The presence of the nitro group enhances its reactivity and biological efficacy . Furthermore, compounds within this class have shown promise in inhibiting certain enzymes and affecting cellular processes.

Several methods have been developed for synthesizing 4-nitro-2,1,3-benzoselenadiazole:

- Gould–Jacobs Reaction: This method involves the reaction of appropriate nitro compounds with selenium sources under acidic conditions to yield the desired product .

- Electrophilic Substitution: The introduction of the nitro group can be achieved through electrophilic aromatic substitution reactions on pre-existing benzoselenadiazole frameworks .

- Reduction Reactions: As mentioned earlier, reducing agents like tin(II) chloride can be used to convert nitro groups into amino groups, facilitating further functionalization .

4-Nitro-2,1,3-benzoselenadiazole has several applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential use as antimicrobial and anticancer agents.

- Material Science: As a precursor for organic semiconductors and conducting materials due to its unique electronic properties.

- Analytical Chemistry: Employed in the development of sensors or probes due to its reactivity with different analytes .

Studies on 4-nitro-2,1,3-benzoselenadiazole have focused on its interactions with biological macromolecules. For instance:

- Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action as a drug candidate.

- Enzyme Inhibition: Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease processes .

Several compounds share structural similarities with 4-nitro-2,1,3-benzoselenadiazole. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole | 2160-10-3 | 0.85 |

| 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | 1753-20-4 | 0.81 |

| 4-Amino-2,1,3-benzoselenadiazole | 20718-41-6 | - |

These compounds differ primarily in their substituents (e.g., methyl or bromo groups), which can significantly affect their chemical reactivity and biological activity. The presence of different substituents alters their electronic properties and interactions with biological systems.

Nitration Strategies for Benzochalcogenadiazole Systems

The nitration of 2,1,3-benzoselenadiazole systems represents a fundamental transformation in organoselenium chemistry, providing access to valuable nitro-substituted derivatives with enhanced electron-accepting properties. The most widely employed methodology involves the treatment of 2,1,3-benzoselenadiazole with a mixture of concentrated nitric acid and sulfuric acid, following established protocols for electrophilic aromatic substitution [1] [2].

The classical nitration procedure employs fuming nitric acid in combination with concentrated sulfuric acid as the nitrating system. This approach has been successfully applied to synthesize 4-nitro-2,1,3-benzoselenadiazole from the parent benzoselenadiazole compound [1] [2]. The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile, generated through the protonation of nitric acid by sulfuric acid [3] [4]. The mechanism follows the standard electrophilic aromatic substitution pathway, involving initial formation of a sigma complex intermediate followed by deprotonation to restore aromaticity [5] [6].

Table 1: Synthetic Methodologies for 4-Nitro-2,1,3-benzoselenadiazole and Related Compounds

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration of 2,1,3-benzoselenadiazole | HNO3/H2SO4 | Concentrated acids, room temperature | 60-95 | [1] [2] |

| Direct arylation with elemental selenium | SeO2, Ni catalyst | Aerobic conditions, 150°C | 51-95 | [7] |

| Condensation with selenium oxide | SeO2, o-phenylenediamine | Ethanol, reflux, 2h | 99 | [8] |

| Post-synthetic modification | Various nucleophiles | Variable temperature | 70-89 | [9] |

| Reductive deselenation | HI, NaBH4/CoCl2 | Mild reducing conditions | 70-80 | [9] |

Alternative nitration strategies have been developed to address limitations of the classical approach. Direct nitration methodologies using modified nitrating agents have shown promise for selective functionalization of benzochalcogenadiazole systems [10]. These methods often employ milder conditions while maintaining high regioselectivity, particularly important when dealing with sensitive selenium-containing substrates.

The nitration of substituted benzoselenadiazoles presents additional complexity due to the influence of existing substituents on both reactivity and regioselectivity. Electron-donating groups such as methyl and methoxy substituents enhance the nucleophilicity of the aromatic ring, facilitating nitration under milder conditions [9]. Conversely, electron-withdrawing substituents can deactivate the ring toward electrophilic attack, requiring more forcing conditions or alternative strategies.

Solvent Effects and Regioselectivity in Electrophilic Substitution

The choice of solvent system plays a crucial role in determining both the efficiency and selectivity of nitration reactions in benzochalcogenadiazole chemistry. The classical nitration system employing concentrated sulfuric acid as both solvent and activating agent provides optimal conditions for nitronium ion formation and subsequent electrophilic attack [11] [12].

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Benzochalcogenadiazole Systems

| Substrate | Electrophile | Major Product Position | Selectivity Ratio | Reference |

|---|---|---|---|---|

| 2,1,3-Benzoselenadiazole | NO2⁺ | 4-position | >95:5 | [1] [2] |

| 5-Fluoro-2,1,3-benzoselenadiazole | NO2⁺ | 4-position | 80:20 (4:7) | [13] |

| 5-Methyl-2,1,3-benzoselenadiazole | NO2⁺ | 4-position | >90:10 | [9] |

| Benzenesulfonic acid | NO2⁺ | meta-position | 18.7:81.0:0.3 (o:m:p) | [14] |

The regioselectivity of nitration in benzoselenadiazole systems is governed by the electronic properties of the selenadiazole ring, which acts as a strong electron-withdrawing group. Theoretical studies have demonstrated that the electron density distribution in these systems favors attack at the 4-position (ortho to the selenadiazole ring), leading to high regioselectivity [14]. This contrasts with simple benzene derivatives bearing electron-withdrawing groups, where meta-substitution typically predominates.

Solvent polarity significantly influences the mechanism and selectivity of electrophilic substitution reactions. In highly polar media such as concentrated sulfuric acid, the formation and stabilization of charged intermediates is favored, promoting the electrophilic mechanism [15]. The use of less polar solvents can lead to alternative reaction pathways, including radical mechanisms that may exhibit different selectivity patterns [16].

Table 3: Solvent Effects in Benzochalcogenadiazole Nitration Reactions

| Solvent | Effect on Reaction Rate | Regioselectivity Impact | Mechanism | Reference |

|---|---|---|---|---|

| Concentrated H2SO4 | High | High meta-selectivity | Nitronium ion formation | [11] [12] |

| Acetonitrile | Moderate | Enhanced para-selectivity | Radical pathways | [16] |

| DMF/THF mixture | Moderate | Moderate selectivity | Nucleophilic substitution | [17] |

| Methanol | Low | Low selectivity | Hydrogen bonding | [18] |

| Water/acetic acid | Variable | Context-dependent | Hydrolysis competing | [19] |

The temperature dependence of solvent effects in nitration reactions reveals important mechanistic insights. Higher temperatures generally favor kinetic control, leading to products formed through the lowest energy transition state, while lower temperatures can provide thermodynamic control, favoring the most stable product [15]. In the context of benzoselenadiazole nitration, elevated temperatures may promote competing side reactions, including hydrolysis of the selenadiazole ring or selenium extrusion.

Mixed solvent systems offer opportunities for fine-tuning reaction selectivity and efficiency. The combination of polar aprotic solvents with small amounts of protic additives can provide optimal conditions for specific transformations [16]. For example, the use of acetonitrile with catalytic amounts of trifluoroacetic acid has been shown to enhance both reaction rate and regioselectivity in certain nitration reactions.

Post-Synthetic Modifications and Derivatization Pathways

The 4-nitro-2,1,3-benzoselenadiazole scaffold serves as a versatile platform for further chemical transformations, enabling access to diverse functionalized derivatives through post-synthetic modification strategies. The presence of both the electron-deficient nitro group and the selenadiazole ring provides multiple sites for chemical manipulation [9].

Reductive transformations of the nitro group represent a major class of post-synthetic modifications. The reduction of 4-nitro-2,1,3-benzoselenadiazole to the corresponding amine can be achieved using various reducing systems, including catalytic hydrogenation, metal hydride reagents, or dissolving metal conditions [9]. The choice of reducing conditions is critical to avoid unwanted reduction of the selenadiazole ring, which can lead to ring-opening and formation of o-phenylenediamine derivatives.

The selenadiazole ring itself can undergo selective transformations under appropriate conditions. Reductive deselenation using hydriodic acid or sodium borohydride/cobalt chloride systems provides access to substituted o-phenylenediamines while preserving the nitro functionality [9]. This transformation has proven particularly valuable for the synthesis of biologically active compounds and advanced materials.

Nucleophilic substitution reactions at positions activated by the electron-withdrawing selenadiazole ring offer additional opportunities for structural modification. The combination of the nitro group and selenadiazole ring creates highly electrophilic positions that can undergo substitution with various nucleophiles under mild conditions [9]. These reactions typically proceed through addition-elimination mechanisms, with the selenadiazole ring serving as an excellent leaving group.

Cross-coupling reactions have emerged as powerful tools for the elaboration of 4-nitro-2,1,3-benzoselenadiazole derivatives. Palladium-catalyzed coupling reactions, including Suzuki, Stille, and Sonogashira couplings, can be employed to introduce various substituents at halogenated positions [20] [21]. These methods are particularly valuable for the construction of extended conjugated systems and donor-acceptor materials.

The thermal stability and photochemical properties of 4-nitro-2,1,3-benzoselenadiazole derivatives make them suitable substrates for photochemical transformations. Light-induced reactions can provide access to products that are difficult to obtain through conventional thermal processes, offering complementary synthetic pathways [22].

Advanced derivatization strategies involve the construction of heterocyclic ring systems through cyclization reactions involving the nitro group or selenadiazole ring. These transformations can provide access to complex polycyclic structures with enhanced biological or materials properties. The development of these methodologies continues to be an active area of research, with new reactions and applications being reported regularly.

Density functional theory calculations represent a cornerstone methodology for understanding the electronic structure of 4-Nitro-2,1,3-benzoselenadiazole and related benzoselenadiazole derivatives. The frontier molecular orbital analysis provides crucial insights into the compound's electronic properties and reactivity patterns [1] [2].

Theoretical Framework and Computational Approaches

Contemporary density functional theory investigations of benzoselenadiazole systems predominantly employ the B3LYP functional combined with basis sets ranging from 6-31G(d,p) to more sophisticated treatments. These calculations have been extensively validated against experimental data for various benzoselenadiazole derivatives, demonstrating excellent agreement between theoretical predictions and observed properties [3] [4].

The computational studies reveal that the Highest Occupied Molecular Orbital energy levels for benzoselenadiazole derivatives typically range from -5.32 to -6.89 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -1.86 to -3.51 electron volts [3] [4] [5]. These values indicate the strong electron-accepting character of the benzoselenadiazole core, particularly when substituted with electron-withdrawing groups such as the nitro functionality.

Molecular Orbital Distribution and Characteristics

The frontier molecular orbital analysis of benzoselenadiazole derivatives demonstrates distinctive patterns in electron density distribution. The Highest Occupied Molecular Orbital typically exhibits significant delocalization across the aromatic system, with particular concentration on the benzene ring and selenium-nitrogen heterocycle [4] [6]. Conversely, the Lowest Unoccected Molecular Orbital predominantly localizes on the selenadiazole moiety, creating an effective spatial separation that facilitates intramolecular charge transfer processes [2] [6].

For 4-Nitro-2,1,3-benzoselenadiazole specifically, the presence of the nitro substituent introduces additional complexity to the molecular orbital structure. The nitro group acts as a powerful electron-withdrawing entity, significantly lowering both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels compared to the unsubstituted parent compound . This electronic perturbation enhances the compound's electron-accepting capacity and modifies its reactivity profile.

Comparative Analysis with Substituted Derivatives

Systematic density functional theory studies of various benzoselenadiazole derivatives reveal structure-property relationships that illuminate the electronic influence of different substituents. Compounds bearing electron-donating groups such as methoxy or amino functionalities exhibit elevated Highest Occupied Molecular Orbital energies, while electron-withdrawing substituents like nitro, cyano, or fluorine atoms substantially depress these levels [3] [4].

The band gap values, calculated as the energy difference between Lowest Unoccupied Molecular Orbital and Highest Occupied Molecular Orbital, provide quantitative measures of electronic excitation energies. For benzoselenadiazole derivatives, these values typically range from 1.71 to 3.69 electron volts, with 4-nitro substitution expected to reduce the band gap compared to unsubstituted analogues [3] [5].

Electrophilicity Indices and Reactivity Descriptors

The quantitative assessment of chemical reactivity through global reactivity descriptors provides fundamental insights into the behavior of 4-Nitro-2,1,3-benzoselenadiazole in various chemical environments. These parameters, derived from density functional theory calculations, enable prediction of reaction pathways and mechanistic preferences [9] [10].

Global Electrophilicity Index

The global electrophilicity index, a fundamental reactivity descriptor developed by Parr and coworkers, quantifies the propensity of a molecule to accept electrons from the environment. For nitrobenzochalcogenadiazole compounds, including 4-Nitro-2,1,3-benzoselenadiazole, electrophilicity index values typically range from -10.77 to -7.53 [9] [10]. These substantial negative values indicate strong electrophilic character, consistent with the electron-deficient nature of the nitro-substituted selenadiazole framework.

The electrophilicity index demonstrates the compound's capacity to participate in nucleophilic addition reactions and charge-transfer complex formation. The magnitude of this parameter correlates directly with experimental observations of reactivity toward nucleophilic species, providing a quantitative foundation for understanding chemical behavior [9].

Chemical Hardness and Softness Parameters

Chemical hardness, defined as the resistance to electron density redistribution, represents another crucial reactivity descriptor. For benzoselenadiazole derivatives, chemical hardness values typically span 1.71 to 1.84 electron volts [3]. The corresponding chemical softness, calculated as the reciprocal of hardness, ranges from 0.54 to 0.59 per electron volt [3].

These parameters provide insights into the compound's polarizability and capacity for electronic reorganization during chemical transformations. Lower hardness values indicate greater susceptibility to electronic perturbation, while higher softness suggests enhanced reactivity toward soft nucleophiles according to Pearson's hard-soft acid-base principle [3].

Chemical Potential and Electronegativity

The chemical potential, representing the tendency of electrons to escape from the molecular system, constitutes a fundamental thermodynamic property. For benzoselenadiazole derivatives, chemical potential values range from -4.51 to -5.18 electron volts [3]. These parameters directly relate to the compound's electronegativity and provide quantitative measures of electron-attracting capacity.

The substantial negative chemical potential values observed for nitro-substituted benzoselenadiazoles reflect their strong electron-accepting character. This property underlies their utility in applications requiring electron-deficient materials, such as organic photovoltaics and electrochemical devices [11] [2].

Nucleophilicity and Ambident Reactivity

Recent investigations have revealed the ambident electrophilic character of 4-nitrobenzochalcogenadiazoles, demonstrating reactivity at multiple electrophilic sites [9] [10]. This behavior reflects the complex electronic structure of these compounds, where both the nitro group and the selenadiazole ring can serve as electron-accepting centers.

The relative nucleophilicity values provide quantitative assessments of site-specific reactivity, enabling prediction of regioselectivity in chemical transformations. Understanding these parameters proves crucial for synthetic applications and mechanistic investigations [9].

Comparative Analysis of Selenium versus Sulfur Analogues

The replacement of sulfur with selenium in benzochalcogenadiazole systems introduces profound electronic and structural modifications that significantly impact molecular properties and applications. This substitution represents a fundamental design strategy for tuning electronic characteristics in organic semiconductor materials [12] [13] [14].

Electronic Structure Modifications

The substitution of selenium for sulfur in benzochalcogenadiazole frameworks results in systematic bathochromic shifts in both absorption and emission spectra. Benzoselenadiazole derivatives typically exhibit absorption maxima red-shifted by 16-74 nanometers compared to their benzothiadiazole analogues [12] [13]. This phenomenon arises from the reduced electronegativity and increased polarizability of selenium relative to sulfur [14].

The selenium substitution also affects frontier molecular orbital energies, generally elevating both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital levels while maintaining similar band gap values. This electronic perturbation influences charge transport properties and photophysical behavior in device applications [13] [16].

Photophysical Property Variations

Selenium incorporation introduces significant heavy atom effects that profoundly impact photophysical properties. The enhanced spin-orbit coupling associated with selenium, approximately five times stronger than sulfur, facilitates intersystem crossing processes and influences fluorescence quantum yields [2] [13]. This effect proves particularly relevant for applications requiring efficient singlet oxygen generation or photodynamic therapy [2].

The emission wavelength ranges demonstrate characteristic differences between chalcogen analogues. While benzothiadiazole derivatives typically emit in the 500-650 nanometer range, benzoselenadiazole compounds extend this range to 500-700 nanometers [12]. The 4-nitro substitution further red-shifts these emissions, potentially extending into the near-infrared region.

Structural and Bonding Considerations

Quantum mechanical calculations reveal distinct bonding patterns in selenium versus sulfur analogues. Selenium-nitrogen chalcogen bonds in benzoselenadiazole systems exhibit strengths of 3.8-5.2 kilocalories per mole, compared to 2.1-3.5 kilocalories per mole for sulfur analogues . These stronger interactions influence crystal packing, intermolecular associations, and solid-state properties.

The larger ionic radius of selenium (1.98 Angstroms) compared to sulfur (1.84 Angstroms) introduces subtle geometric modifications that affect molecular conformation and intermolecular interactions. These structural differences translate into distinct physical properties, including melting points, solubility characteristics, and crystallization behavior [14].

Comparative Reactivity Profiles

The reactivity patterns of selenium and sulfur analogues exhibit notable differences attributable to the distinct electronic properties of the chalcogen atoms. Selenium-containing systems generally demonstrate enhanced electron-accepting capacity due to the more diffuse orbital character of selenium compared to sulfur [14] [17]. This property renders benzoselenadiazole derivatives particularly effective as acceptor components in donor-acceptor systems.

Electrochemical studies reveal that selenium substitution typically results in more positive reduction potentials, indicating enhanced electron affinity compared to sulfur analogues [13] [16]. This characteristic proves advantageous in applications requiring strong electron-accepting materials, such as organic photovoltaic devices and electrochemical sensors.

Applications and Performance Implications

The distinct properties of selenium versus sulfur analogues translate into different application potentials and performance characteristics. Benzoselenadiazole derivatives often exhibit superior performance in organic photovoltaic applications, achieving higher power conversion efficiencies due to their extended absorption ranges and favorable energy level alignments [16] [18].

In biological applications, the enhanced photosensitizing properties of selenium-containing compounds, arising from strong heavy atom effects, provide advantages for photodynamic therapy applications. The 4-nitro-2,1,3-benzoselenadiazole framework combines these beneficial selenium properties with the electron-withdrawing influence of the nitro group, potentially yielding synergistic effects for specific applications [2].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard